N(alpha)-Lauroylarginine ethyl ester
Overview
Description
N(alpha)-Lauroylarginine ethyl ester is a cationic surfactant derived from the amino acid arginine and lauric acid. It is known for its antimicrobial properties and is used in various applications, including food preservation, cosmetics, and pharmaceuticals. The compound is particularly effective against a wide range of bacteria and fungi, making it a valuable ingredient in products requiring antimicrobial action.
Scientific Research Applications
Food Additive Safety
Ethyl lauroyl arginate (E 243) is primarily used as a food additive. A 2019 study by Younes et al. evaluated its safety as a food additive, particularly in light of new interpretations of toxicological data and its authorized conditions of use. The study concluded that the current acceptable daily intake (ADI) should not be changed based on new information, maintaining the safety standard for its use in food products (Younes et al., 2019).
Antimicrobial and Cosmetic Applications
A study by Minguet et al. (2011) highlights the broad-spectrum activity of ethyl lauroyl arginate HCl (LAE) against microorganisms like Malassezia furfur and Propionibacterium acnes. This demonstrates its efficacy in anti-dandruff and dermo-purifying applications, marking its relevance in cosmetic and toiletry products (Minguet et al., 2011).
Antimicrobial Activity in Food Packaging
Ethyl lauroyl arginate's role in food packaging as an antimicrobial agent is outlined in a 2016 study by Muriel-Galet et al. It is recognized for its broad spectrum of activity against bacteria, yeasts, and molds, contributing to improved safety and quality of packaged food products (Muriel-Galet et al., 2016).
Use in Oral Hygiene Products
A randomized clinical trial conducted by Valør et al. (2018) investigated a mouthwash containing ethyl lauroyl arginate and essential oils. The study found significant plaque reduction compared to placebo, suggesting its potential as an effective ingredient in oral hygiene products (Valør et al., 2018).
Antimicrobial Properties in Food Preservation
Ma et al. (2019) reviewed the physicochemical and toxicological properties of lauric arginate (LAE), synthesized from food components lauric acid and L-arginine. The review emphasized its antimicrobial properties and low toxicity, making it an effective preservative in food products like meat, poultry, and cheese (Ma et al., 2019).
Application in Edible Films and Coatings
In 2021, Demircan and Ocak explored the use of ethyl lauroyl arginate in edible films and coatings. They noted its strong antimicrobial activity and its potential to enhance the physicochemical and antimicrobial effects of food systems when used in such applications (Demircan & Ocak, 2021).
Antimicrobial Mechanisms and Biofouling Control
Kim et al. (2018) studied the use of lauroyl arginate ethyl (LAE) in controlling biofouling in reverse osmosis processes. The combination of LAE with other biocides like nisin showed enhanced effectiveness in killing bacteria, suggesting its potential in water treatment and industrial applications (Kim et al., 2018).
Mechanism of Action
Due to its basic guanidine group, LAE is a cationic surfactant . The target of cationic surfactants is the bacterial cytoplasmic membrane, which carries a negative charge often stabilized by the presence of divalent cations such as Mg 2+ and Ca 2+ . LAE caused disturbance in membrane potential and structural changes and loss of cell viability .
Future Directions
Ethyl lauroyl arginate displays excellent antimicrobial activity against a broad range of microorganisms . It has been approved as generally recognized as safe (GRAS) for widespread application in certain foods at a maximum concentration of 200 ppm . Extensive research has been carried out on the application of LAE in food preservation for improving the microbiological safety and quality characteristics of various food products . This study aims to present a general review of recent research progress on the antimicrobial efficacy of LAE and its application in the food industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N(alpha)-Lauroylarginine ethyl ester is typically synthesized through the esterification of lauric acid with arginine. The process involves the following steps:
Activation of Lauric Acid: Lauric acid is first activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification: The activated lauric acid is then reacted with arginine in an organic solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete esterification.
Purification: The resulting this compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
N(alpha)-Lauroylarginine ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield lauric acid and arginine.
Oxidation: The compound can undergo oxidation reactions, particularly at the lauric acid mo
Properties
IUPAC Name |
ethyl (2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40N4O3/c1-3-5-6-7-8-9-10-11-12-15-18(25)24-17(19(26)27-4-2)14-13-16-23-20(21)22/h17H,3-16H2,1-2H3,(H,24,25)(H4,21,22,23)/t17-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTMYVOVQZMMKX-KRWDZBQOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60893076 | |
Record name | N alpha-Lauroyl-L-arginine ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60893076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
48076-74-0 | |
Record name | Nα-Lauroyl-L-arginine ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=48076-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N(alpha)-Lauroylarginine ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048076740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N alpha-Lauroyl-L-arginine ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60893076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL LAUROYL ARGINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0K8J7A41B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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